1-Fluoro-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
1-Fluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where one hydrogen atom is replaced by a fluoro group and another by a trifluoroethyl group.
Preparation Methods
The synthesis of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene typically involves the reaction of benzene derivatives with fluoro and trifluoroethyl reagents. One common method includes the use of fluoroalkylation reactions, where benzene is treated with 2,2,2-trifluoroethyl fluoride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction proceeds under controlled temperature and pressure conditions to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Fluoro-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can be substituted with other functional groups using reagents such as sodium amide (NaNH2) or lithium diisopropylamide (LDA).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of partially or fully reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of fluoro and trifluoroethyl-substituted benzene derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene in biological systems involves its interaction with specific molecular targets. The fluoro and trifluoroethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
In chemical reactions, the electron-withdrawing nature of the fluoro and trifluoroethyl groups can stabilize reaction intermediates, facilitating various transformations. This property is particularly useful in the development of new catalytic processes and reaction pathways .
Comparison with Similar Compounds
1-Fluoro-3-(2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a chloro group instead of a fluoro group, which can lead to different reactivity and applications.
1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene:
2-Fluoro-1,4-bis-(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing properties and influence its reactivity.
The uniqueness of this compound lies in its specific combination of fluoro and trifluoroethyl groups, which impart distinct chemical and physical properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
1-fluoro-3-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMUQSFXYQZZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276416 | |
Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-08-4 | |
Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81577-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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